2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

Medicinal chemistry Organic synthesis Cross-coupling

2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS 1820740-59-7) is a strategic building block featuring three orthogonal reactive handles: a bromo group for cross-coupling, a nitro group for selective reduction to an amine, and a trifluoromethoxy group for optimal lipophilicity (LogP 2.96). This unique 2,6,4-substitution pattern enables convergent synthesis of CNS-penetrant probes, covalent inhibitors, and fluorinated materials. Unlike chloro or iodo analogs, the bromo substituent balances reactivity and stability across Suzuki, Buchwald, and related couplings. With commercial purity of 98% and multi-vendor supply, this intermediate accelerates SAR campaigns and agrochemical lead optimization. Ensure reliable supply for your next synthesis—request a quote today.

Molecular Formula C7H3BrF3NO4
Molecular Weight 302.003
CAS No. 1820740-59-7
Cat. No. B2650355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
CAS1820740-59-7
Molecular FormulaC7H3BrF3NO4
Molecular Weight302.003
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F
InChIInChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H
InChIKeyAOCPREMUOFIAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS 1820740-59-7) - Specialized Halogenated Nitrophenol Building Block for Research & Development


2-Bromo-6-nitro-4-(trifluoromethoxy)phenol (CAS 1820740-59-7) is a halogenated nitrophenol derivative with molecular formula C7H3BrF3NO4 and molecular weight 302.00 g/mol . The compound features a phenolic core bearing bromo (Br), nitro (NO₂), and trifluoromethoxy (OCF₃) substituents in a specific 2,6,4- substitution pattern, with commercial specifications typically at 95% minimum purity and requiring storage in cool, dry conditions . This triply functionalized scaffold serves as a specialized intermediate in organic synthesis, where the combination of electron-withdrawing nitro and trifluoromethoxy groups modulates ring electronics while the bromo substituent provides a handle for cross-coupling reactions .

Why 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol Cannot Be Replaced by Structural Analogs Without Altering Reactivity Outcomes


This compound occupies a distinct functional space among halogenated nitrophenols due to its specific combination of three electron-withdrawing substituents and the identity of the halogen atom. The bromine at the 2-position presents fundamentally different reactivity in cross-coupling reactions compared to chloro (higher bond strength, reduced oxidative addition kinetics) or iodo (different regioselectivity in electrophilic substitution) analogs [1]. Simultaneously, the presence of the nitro group adjacent to the phenolic OH creates an intramolecular hydrogen-bonded network that influences both solubility and the compound's behavior under reductive conditions . The trifluoromethoxy group further distinguishes this scaffold from trifluoromethyl analogs, contributing a logP of 2.9615 that reflects balanced lipophilicity distinct from CF₃-containing counterparts . Substitution with an analog lacking any one of these three functional groups alters the electronic landscape of the aromatic ring, changing the outcome of subsequent reactions in ways that cannot be compensated by adjusting reaction conditions alone.

Quantitative Differentiation Evidence: 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol vs. Structural Analogs


Halogen-Dependent Molecular Weight Differentiation vs. Chloro and Iodo Analogs for Synthesis Planning

The target compound (MW 302.00 g/mol) exhibits a 17.3% higher molecular weight than its chloro analog 2-chloro-6-nitro-4-(trifluoromethoxy)phenol (MW 257.55 g/mol) and a 13.5% lower molecular weight than its iodo analog 2-iodo-6-nitro-4-(trifluoromethoxy)phenol (MW 349.00 g/mol) . This quantitative difference directly impacts reaction stoichiometry calculations and purification protocols, as the bromo derivative provides an intermediate mass that balances reactivity with handling characteristics.

Medicinal chemistry Organic synthesis Cross-coupling

Cross-Coupling Reactivity Differentiation: Bromo vs. Chloro Substituent in Pd-Catalyzed Transformations

The target compound's bromo substituent at the 2-position is directly suitable for palladium-catalyzed cross-coupling reactions without pre-activation, whereas the chloro analog (2-chloro-6-nitro-4-(trifluoromethoxy)phenol) requires more forcing conditions or specialized ligands due to the higher C-Cl bond dissociation energy . The industrial patent literature establishes that chloro-substituted 2-nitro-1-trifluoromethoxybenzene derivatives can be accessed via diazotization of the corresponding aniline intermediates, but the bromo derivative offers distinct reactivity advantages in subsequent coupling steps [1]. This difference is a class-level property of aryl bromides versus aryl chlorides, with bromides generally exhibiting oxidative addition rates to Pd(0) approximately 10-100× faster under standard conditions [2].

Palladium catalysis Suzuki coupling Buchwald-Hartwig amination

Lipophilicity Profile Differentiation: -OCF₃ vs. -CF₃ Substituent Comparison

The target compound's trifluoromethoxy (-OCF₃) substituent provides a distinct lipophilicity profile compared to trifluoromethyl (-CF₃) analogs. The computational LogP for 2-bromo-6-nitro-4-(trifluoromethoxy)phenol is 2.9615 with a topological polar surface area (TPSA) of 72.6 Ų . The -OCF₃ group is reported to be more lipophilic than the -CF₃ group while also offering enhanced metabolic stability due to the oxygen linker that reduces susceptibility to oxidative defluorination . This difference is a class-level property: -OCF₃ substitution generally increases lipophilicity by approximately 0.3-0.5 LogP units relative to the corresponding -CF₃ analog while maintaining similar electron-withdrawing character .

ADME optimization Drug design Lipophilicity

Purity Specification and Storage Condition Variability Among Commercial Sources

Commercial availability of 2-bromo-6-nitro-4-(trifluoromethoxy)phenol shows variability in purity specifications and storage requirements across vendors. ChemScene offers 98% purity with storage at 2-8°C sealed in dry conditions , while AKSci and Apollo Scientific offer 95% minimum purity with long-term storage in cool, dry conditions . In contrast, 3-nitro-4-(trifluoromethoxy)phenol (an isomer lacking the bromo substituent) is listed as discontinued by some suppliers, indicating potential synthetic or stability challenges with closely related scaffolds . This supply chain variability means that substituting with an analog may not only change the chemical properties but also introduce procurement uncertainty.

Chemical procurement Quality control Stability

Functional Group Orthogonality: Distinct Synthetic Handle Profile vs. Non-Halogenated Nitrophenols

The target compound's three functional groups (phenolic -OH, aromatic -NO₂, aryl -Br) are arranged in a 2,6,4- pattern, with the bromo substituent ortho to the hydroxyl and para to the trifluoromethoxy group . This arrangement creates orthogonality: the phenolic -OH can be alkylated or acylated without affecting the aryl bromide; the nitro group can be selectively reduced to an amine using conditions that leave the bromide intact; and the bromide remains available for cross-coupling after other transformations . In contrast, non-halogenated analogs such as 2-nitro-4-(trifluoromethoxy)phenol (MW 223.11 g/mol) lack the versatile C-Br handle entirely, limiting their utility in convergent synthetic strategies that rely on late-stage diversification [1].

Building block selection Retrosynthesis Functional group compatibility

Transport Classification and Regulatory Status vs. Non-Nitro Structural Analogs

The target compound is classified as UN 3077 (Environmentally hazardous substance, solid, n.o.s.), Hazard Class 9, Packing Group III, with GHS hazard codes GHS05 (corrosive), GHS07 (irritant), and GHS09 (environmental hazard) . This classification directly impacts shipping costs and handling requirements. In contrast, the non-nitrated analog 2-bromo-4-(trifluoromethoxy)phenol (CAS 200956-13-4, MW 257 g/mol) carries only H319 (serious eye irritation) and H335 (respiratory irritation) statements without the full UN 3077 environmental hazard designation, reflecting the contribution of the nitro group to the overall hazard profile . The halogenated nitrophenol class is recognized in 21 CFR Part 1310 as part of the regulatory framework for chemicals with potential dual-use applications, which may impose additional procurement documentation requirements depending on quantity and end-use [1].

Shipping compliance Regulatory affairs Procurement logistics

High-Value Application Scenarios for 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in Research and Industrial Synthesis


Medicinal Chemistry: Palladium-Catalyzed Library Synthesis of Drug-Like Scaffolds

The bromo substituent at the 2-position enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions to generate diverse biaryl and aryl-amine libraries without requiring specialized phosphine ligands or forcing conditions. The computational LogP of 2.9615 with -OCF₃ substitution provides a favorable lipophilicity window for CNS or anti-infective lead optimization programs where balancing permeability and solubility is critical . The nitro group offers a latent amine handle that can be revealed by selective reduction at the desired synthetic stage, while the phenolic -OH permits further functionalization via alkylation or acylation .

Agrochemical Intermediate: Synthesis of Crop Protection Agents via Sequential Functionalization

The patent literature establishes that 2-nitro-1-trifluoromethoxybenzene derivatives serve as key intermediates for active substances in agriculture . The target compound's three orthogonal functional groups enable a convergent approach where the core scaffold can be advanced through independent manipulation of each handle. The -OCF₃ group enhances metabolic stability and environmental persistence characteristics valued in herbicide and fungicide development, while the bromo substituent provides a reliable handle for introducing additional aromatic or heteroaromatic rings via cross-coupling .

Materials Chemistry: Synthesis of Fluorinated Aromatic Building Blocks for Advanced Materials

The combination of electron-withdrawing -NO₂ and -OCF₃ groups creates a highly polarized aromatic system with distinct electronic properties useful in the design of organic electronic materials, liquid crystals, or fluorinated polymers. The bromo substituent enables late-stage diversification to tune material properties without resynthesizing the entire fluorinated core. The molecular weight of 302.00 g/mol provides favorable mass balance for scale-up calculations, with the intermediate mass profile offering predictable stoichiometry compared to heavier iodo analogs .

Chemical Biology: Synthesis of Activity-Based Probes and Targeted Covalent Inhibitors

The target compound's 2-bromo-6-nitro substitution pattern positions the bromo and nitro groups in an ortho relationship to the phenolic -OH, creating a scaffold that can be elaborated into activity-based probes or targeted covalent inhibitors. The nitro group can be reduced to an amine and subsequently functionalized with electrophilic warheads (e.g., acrylamides, chloroacetamides), while the -OCF₃ group provides favorable physicochemical properties for cellular permeability. The commercial availability at 95-98% purity from multiple vendors ensures reliable supply for probe development campaigns.

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